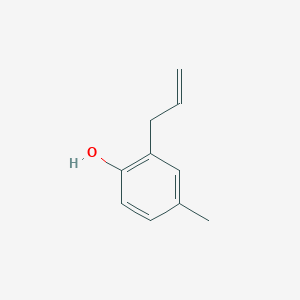
2-烯丙基-4-甲基苯酚
描述
2-Allyl-p-cresol is a biochemical.
科学研究应用
化学结构和性质
“2-烯丙基-4-甲基苯酚”的分子式为C10H12O,分子量为148.2017 . 它也称为InChI=1S/C10H12O/c1-3-4-9-7-8 (2)5-6-10 (9)11/h3,5-7,11H,1,4H2,2H3 .
自由基清除活性
“2-烯丙基-4-甲基苯酚”的重要应用之一是其自由基清除活性。 它不仅可以清除过氧化苯甲酰 (BPO) 衍生的氧中心自由基 (PhCOO.),还可以更有效地清除来自 2,2’-偶氮二异丁腈 (AIBN) 和 1,1-二苯基-2-苦基肼 (DPPH) 自由基的碳中心自由基 (R.) . 这使其成为一种有效的抗氧化剂。
用于香水、肥皂和化妆品
天然甲氧基酚类,如“2-烯丙基-4-甲基苯酚”,用于香水、肥皂、洗涤剂、空气清新剂和化妆品 . 它们具有香味和抗菌作用。
用于牙科
“2-烯丙基-4-甲基苯酚”也用作牙科氧化锌丁香油水泥的成分 . 它具有强大的抗氧化和杀菌活性,这在牙科应用中是有益的。
克莱森重排
烯丙基芳基醚的克莱森重排为获得烯丙基酚提供了方便的途径. “2-烯丙基-4-甲基苯酚”可以通过这种方法合成。
关于副作用和增强抗氧化活性的研究
已经进行了研究以减轻丁香酚(一种与“2-烯丙基-4-甲基苯酚”类似的天然甲氧基酚)的副作用并增强其抗氧化活性 . 这项研究可能也适用于“2-烯丙基-4-甲基苯酚”。
作用机制
Target of Action
This compound is a phenolic compound, and phenolic compounds are generally known for their antioxidant properties
Mode of Action
As a phenolic compound, it may exert its effects through antioxidant activity, neutralizing harmful free radicals in the body
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways due to their antioxidant properties . They can protect against oxidative stress, which can affect numerous pathways related to inflammation, aging, and chronic disease .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed in the gastrointestinal tract . .
Result of Action
As an antioxidant, it may help to protect cells from damage by free radicals . This could potentially have a variety of effects, depending on the cells and tissues involved.
Action Environment
The action of 2-Allyl-4-methylphenol, like that of many other compounds, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds . .
生化分析
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
4-methyl-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJWGPWQBPZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216478 | |
| Record name | 2-Allyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-06-4 | |
| Record name | 2-Allyl-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allyl-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyl-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ALLYL-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZKZ3DMF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Allyl-4-methylphenol in essential oil research?
A: 2-Allyl-4-methylphenol features as a significant component in the essential oil of certain plants. For example, it constitutes 6.44% of the essential oil extracted from Deverra tortuosa, a plant known for its medicinal properties. [] This oil exhibited potent antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture. [] Further research is needed to isolate the specific contribution of 2-Allyl-4-methylphenol to the overall antifungal effect.
Q2: How does the structure of 2-Allyl-4-methylphenol influence its polymerization behavior?
A: The presence of both allyl and phenolic functional groups in 2-Allyl-4-methylphenol makes it a suitable monomer for polymerization reactions. Research demonstrates its successful use in generating polyphenylene oxide (PPO) films on platinum electrodes. [] The study highlighted the impact of factors like solvent composition and concentration ratios on the resulting film properties. [] Specifically, thicker, more porous films were obtained from methanol/water solutions, while thinner, insulating films resulted from aqueous KOH solutions. [] This control over film characteristics showcases the potential of 2-Allyl-4-methylphenol in material science applications.
Q3: Can 2-Allyl-4-methylphenol be used to modify the properties of other polymers?
A: Yes, 2-Allyl-4-methylphenol can be utilized to improve the properties of existing polymers. For example, it acts as a modifying agent for bismaleimide resins. [] When incorporated into these resins, it leads to desirable characteristics like lower softening points, enhanced solubility in acetone, and improved toughness. [] This modification significantly enhances the processing characteristics and overall performance of the final resin product. []
Q4: Can microwave heating be used to accelerate reactions involving 2-Allyl-4-methylphenol?
A: Yes, microwave heating can significantly enhance the rate of reactions involving 2-Allyl-4-methylphenol. A study focusing on the Claisen rearrangement of allyl phenyl ethers demonstrated that using microwave heating at 200°C in DMF increased the reaction rate for 2-Allyl-4-methylphenol formation by 60 times compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis for developing more efficient and time-saving protocols involving this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


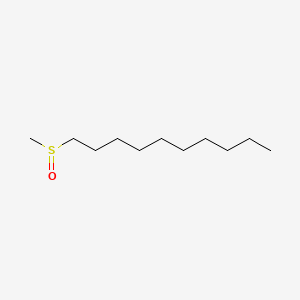



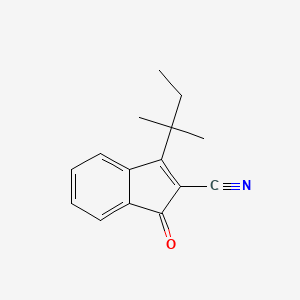

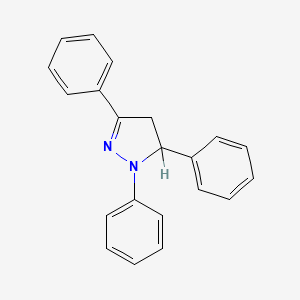


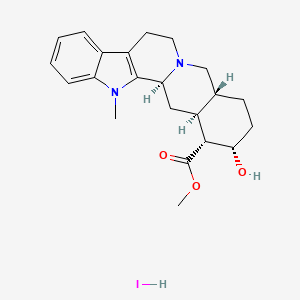


![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)

